molecular formula C11H15N5O5 B1678015 Nelarabine CAS No. 121032-29-9

Nelarabine

Número de catálogo: B1678015
Número CAS: 121032-29-9
Peso molecular: 297.27 g/mol
Clave InChI: IXOXBSCIXZEQEQ-UHTZMRCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

La nelarabina experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Relapsed/Refractory T-ALL and T-LBL

Nelarabine is predominantly used as a salvage therapy for patients with relapsed or refractory T-ALL and T-LBL. Clinical trials have demonstrated its efficacy in achieving complete remission (CR) rates ranging from 23% to 55% in various patient cohorts .

Key Findings:

  • A meta-analysis indicated an overall response rate (ORR) of 37.2% for CR and 10.2% for partial remission (PR) among patients treated with this compound .
  • A phase 1 study reported a CR rate of 31% among adults treated with escalating doses of this compound .

Combination Therapy

Recent studies have explored the efficacy of this compound in combination with other chemotherapeutic agents such as cyclophosphamide and etoposide. The NECTAR regimen, which combines this compound with these agents, showed promising results:

  • In a pilot study involving pediatric patients, the CR rate was reported at 71%, with an overall response rate of 100% .

Case Study 1: Pediatric Patient with R/R T-ALL

A case series involving children with first or second relapse of T-ALL showed response rates of 55% and 27%, respectively, highlighting the potential of this compound in younger populations .

Case Study 2: Adult Patients

In an observational study involving adults receiving this compound as salvage therapy, a total of 36% achieved CR, showcasing its effectiveness even in older demographics who had undergone multiple prior treatments .

Safety Profile

While this compound is effective, it is associated with several adverse effects. The most common include:

  • Neutropenia : Reported in up to 37% of patients.
  • Thrombocytopenia : Occurring in approximately 26%.
  • Neurological Toxicity : Peripheral neuropathy is a notable side effect, with some cases classified as grade ≥3 .

Pharmacokinetics and Dosing

This compound dosing varies by age group:

  • Adults : Typically administered at 1500 mg/m² per day on days 1, 3, and 5.
  • Pediatrics : Dosing often starts at 650 mg/m² per day for five consecutive days .

Pharmacokinetic studies indicate that higher intracellular concentrations of the active metabolite ara-GTP correlate with improved clinical responses, emphasizing the importance of dose optimization in treatment protocols .

Comparación Con Compuestos Similares

La nelarabina es única entre los análogos de nucleósidos de purina debido a su toxicidad selectiva hacia los linfoblastos T. Los compuestos similares incluyen:

    Fludarabina: Otro análogo de nucleósido de purina utilizado en el tratamiento de malignidades hematológicas.

    Cladribina: Se utiliza en el tratamiento de la leucemia de células peludas y la esclerosis múltiple.

El mecanismo de acción único de la nelarabina y su toxicidad selectiva la convierten en una opción valiosa para el tratamiento de las malignidades de células T .

Actividad Biológica

Nelarabine, a prodrug of 9-D-arabinofuranosylguanine (ara-G), is primarily used in the treatment of relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and lymphoma (T-LBL). Its biological activity is characterized by significant cytotoxic effects on T-lymphoblasts, primarily through the inhibition of DNA synthesis. This article explores the mechanisms, efficacy, safety profiles, and clinical outcomes associated with this compound.

This compound is metabolized into ara-G, which is subsequently phosphorylated to its active triphosphate form (ara-GTP) by deoxycytidine kinase and mitochondrial deoxyguanosine kinase. The accumulation of ara-GTP leads to:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis.
  • Cell Death : The inhibition of DNA synthesis ultimately results in apoptosis of malignant T-cells .

The unique mechanism of action allows this compound to exhibit higher efficacy in T-ALL compared to B-ALL, attributed to the differential metabolism and accumulation of ara-GTP in T-lymphocytes .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, demonstrating variable response rates depending on the patient population and treatment regimen.

Key Findings from Clinical Trials

Study Population Dosing Regimen Complete Remission Rate Overall Survival Rate
CALGB 19801Patients with relapsed T-ALL/LBL1500 mg/m² on Days 1, 3, and 5 every 21 days26%28% at 1 year
AALL0434Newly diagnosed T-ALL patientsCombined with ABFM regimen88.2% with this compound vs. 82.1% withoutNot specified
NECTAR StudyR/R T-ALL/LBL patientsCombination with cyclophosphamide and etoposide71% in children; 100% overall response rateNot specified

The data indicates that this compound can achieve a complete remission (CR) rate between 15% to 36% in patients with relapsed or refractory T-ALL . In newly diagnosed cases, its addition to standard regimens has shown improved disease-free survival (DFS) without increasing toxicity .

Safety Profile

While this compound is generally well tolerated, it does carry a risk of significant adverse effects:

  • Hematological Toxicities : Grade 3 or 4 neutropenia and thrombocytopenia are common .
  • Neurological Toxicities : Patients may experience Guillain-Barré syndrome, peripheral neuropathy, and altered consciousness .

In a study involving combination therapy, the incidence of neurotoxicity was comparable across treatment arms, indicating that while risks exist, they are manageable within clinical settings .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

  • Case Series in Adults : A cohort of five adults with R/R T-ALL/LBL treated with this compound exhibited a CR in three patients, highlighting its potential even in older populations .
  • Pediatric Study : In a pilot study involving children aged 2 to 19 years, the combination therapy with this compound yielded an impressive overall response rate of 100% , underscoring its effectiveness in younger patients .

Q & A

Basic Research Questions

Q. What methodologies are recommended for designing clinical trials to evaluate Nelarabine’s efficacy in relapsed T-cell malignancies?

  • Methodological Answer : Stratify patients by relapse stage and disease burden (e.g., bone marrow blasts ≥25% in first relapse vs. extramedullary relapse) to assess response variability. Use dose de-escalation protocols to mitigate neurotoxicity, as demonstrated in phase II trials where initial doses (1.2 g/m²) were reduced to 650 mg/m² or 400 mg/m² based on toxicity monitoring . Standardize neurologic assessments using validated questionnaires integrated into electronic medical records (EMR) to ensure consistent documentation .

Q. How should researchers address neurotoxicity in this compound trials while maintaining therapeutic efficacy?

  • Methodological Answer : Implement pre-dose neurotoxicity screening tools (e.g., 7-question assessments) and monitor adverse events (AEs) using Common Terminology Criteria for Adverse Events (CTCAE) grading. In trials, dose adjustments (e.g., reducing from 1.2 g/m² to 650 mg/m²) reduced grade ≥3 neurologic AEs from 18% to <7% without compromising response rates . Incorporate safety stoppage rules (e.g., halt randomization if >10% grade 4 neuropathies occur) .

Q. What pharmacokinetic properties of this compound influence its T-cell specificity?

  • Methodological Answer : this compound is a prodrug of 9-β-D-arabinofuranosylguanine (ara-G), which is preferentially phosphorylated to ara-GTP in T lymphoblasts. This accumulates in malignant T cells, inhibiting DNA synthesis. Pharmacodynamic studies should measure intracellular ara-GTP levels via high-performance liquid chromatography (HPLC) to correlate with clinical response .

Advanced Research Questions

Q. How can biomarkers like SAMHD1 be integrated into this compound research to optimize patient stratification?

  • Methodological Answer : SAMHD1 hydrolyzes ara-GTP, reducing this compound’s efficacy. Use immunohistochemistry or RNA sequencing to quantify SAMHD1 expression in patient samples. Preclinical data show that SAMHD1-low T-ALL cells are more sensitive to this compound, making this a predictive biomarker for treatment response . Validate findings via prospective trials comparing SAMHD1 expression with remission rates.

Q. What experimental approaches resolve contradictions in this compound’s single-agent vs. combination therapy efficacy?

  • Methodological Answer : In vitro studies combining this compound with antioxidants (e.g., emoxypine) showed no interference with cytotoxicity, suggesting oxidative stress modulators do not compromise efficacy. Use log-logistic dose-effect models and ANOVA to compare single-agent vs. combination IC₅₀ values, ensuring statistical rigor (e.g., F = 0.5091, p = 0.6036) . For clinical synergy, design trials testing this compound with front-line chemotherapies (e.g., cyclophosphamide) while monitoring additive neurotoxicity .

Q. How can researchers standardize analytical methods for this compound impurity profiling in drug development?

  • Methodological Answer : Employ high-resolution LC-MS and NMR to characterize impurities like this compound Impurity 17 [(E)-N-(2,4-diamino-6-methoxypyrimidin-5-yl)formimidic acid]. Follow ICH guidelines for method validation, including specificity, linearity, and precision testing. Cross-reference pharmacopeial standards (USP/EP) for regulatory compliance .

Q. What strategies improve the translational relevance of preclinical models for this compound resistance studies?

  • Methodological Answer : Generate patient-derived xenograft (PDX) models from relapsed T-ALL samples to mimic clinical resistance. Use RNA-seq to identify overexpression of drug efflux pumps (e.g., ABC transporters) or SAMHD1 upregulation. Validate findings using CRISPR/Cas9 knockout models to confirm resistance mechanisms .

Q. Data Contradiction Analysis

Q. Why do response rates to this compound vary across relapse stages, and how can this inform trial design?

  • Analysis : In phase II trials, first-relapse patients (stratum 1) showed 55% response rates vs. 14% in extramedullary relapse (stratum 4). This suggests disease microenvironment influences drug penetration. Address this by incorporating imaging (e.g., PET-CT) to assess tumor accessibility or intrathecal dosing for CNS involvement .

Q. How do conflicting reports on this compound’s survival benefits impact its clinical adoption?

  • Analysis : While this compound induces remission (36% CR in adults), long-term survival relies on subsequent stem cell transplantation (SCT), with 3-year survival at 31%. However, accelerated FDA approval was based on response rates, not survival. Design trials with SCT as a stratification factor to isolate this compound’s direct impact .

Q. Methodological Best Practices

  • Trial Documentation : Avoid redundant data in manuscripts; place detailed dosing protocols and toxicity logs in supplementary materials .
  • Data Reproducibility : Report ara-GTP quantification methods in full, including cell lysis buffers and HPLC conditions .
  • Ethical Compliance : Disclose financial support and conflicts of interest in the "Acknowledgments" section, adhering to journal guidelines .

Propiedades

IUPAC Name

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046842
Record name Nelarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble to soluble in water, 1.39e+01 g/L
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood.
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

121032-29-9
Record name Nelarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121032-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelarabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nelarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NELARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209-217 °C (with decomposition), 209 - 217 °C (decomposition)
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Nelarabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.